N-(2-chloro-6-methylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide
Description
The compound N-(2-chloro-6-methylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a structurally complex molecule featuring a pyrimidine core substituted with a piperazine ring and a 4-methoxyphenyl group. The pyrimidine is linked via a sulfanyl bridge to an acetamide moiety, which is further substituted with a 2-chloro-6-methylphenyl group.
The presence of the sulfanyl group enhances stability and may influence binding interactions, while the 4-methoxyphenyl substituent on the piperazine could impact lipophilicity and receptor affinity. Such structural attributes align with trends observed in bioactive molecules targeting neurological or oncological pathways .
Properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O2S/c1-17-4-3-5-20(25)24(17)28-22(31)15-33-23-14-21(26-16-27-23)30-12-10-29(11-13-30)18-6-8-19(32-2)9-7-18/h3-9,14,16H,10-13,15H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIADRWBEQYYGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-chloro-6-methylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure : The compound features a complex structure with multiple pharmacophores, including a chlorinated aromatic ring, a piperazine moiety, and a pyrimidine derivative. This structural diversity suggests potential interactions with various biological targets.
IUPAC Name : this compound
CAS Number : [1797008-31-1]
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that incorporate the necessary functional groups while ensuring high purity and yield. The characterization can be performed using techniques such as NMR spectroscopy, mass spectrometry, and HPLC to confirm the structure and assess purity.
Anticonvulsant Activity
Recent studies have focused on the anticonvulsant properties of related compounds. For instance, derivatives of N-(2-chloro-6-methylphenyl)-2-(4-piperazin-1-yl)acetamide have shown significant activity in animal models for epilepsy. The structure–activity relationship (SAR) studies indicated that modifications in the piperazine moiety could enhance anticonvulsant efficacy, particularly through interaction with sodium channels .
The proposed mechanism of action for this compound involves modulation of neurotransmitter systems, particularly through the inhibition of voltage-gated sodium channels. This action is crucial in preventing seizure propagation in neuronal tissues. Additionally, compounds with similar structures have been noted for their ability to act as serotonin receptor agonists, which may contribute to their overall pharmacological profile .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds structurally related to this compound:
- Anticonvulsant Screening : A study assessed various derivatives for their anticonvulsant properties using the maximal electroshock (MES) test. Compounds exhibiting significant protection against seizures were identified, with some showing efficacy comparable to established antiepileptic drugs like phenytoin .
- Neurotoxicity Assessment : The acute neurological toxicity was evaluated using the rotarod test in mice. Compounds with higher lipophilicity demonstrated delayed but prolonged anticonvulsant effects, suggesting a complex interaction with central nervous system (CNS) tissues .
- Receptor Binding Studies : In vitro binding assays indicated that certain derivatives exhibited moderate affinity for sodium channels, which correlates with their anticonvulsant activity. This finding underscores the importance of structural modifications in enhancing therapeutic efficacy .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine and Pyrimidine Motifs
Compound A : N-(5-chloro-2-methylphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide
- Key Differences : Substitution of the target compound’s 4-methoxyphenyl group with a 2-fluorophenyl on the piperazine ring and a 5-chloro-2-methylphenyl on the acetamide.
- Implications : Fluorine’s electronegativity may enhance binding specificity, while the chloro-methyl substitution alters steric effects. This compound’s activity (unreported in evidence) may differ in pharmacokinetics due to reduced electron-donating effects compared to the methoxy group .
Compound B : N-(4-chlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
- Key Differences: Replacement of the pyrimidine core with a thieno[2,3-d]pyrimidine system and substitution of the piperazine with a phenyl group.
- However, the absence of a piperazine ring limits flexibility and hydrogen-bonding capacity .
Compound C : BMS-354825 (Dasatinib)
- Structure: N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide.
- Key Differences : Incorporates a thiazole-carboxamide instead of acetamide and a hydroxyethyl-piperazine substituent.
- Activity : Potent dual Src/Abl kinase inhibitor with antitumor efficacy in leukemia models. The hydroxyethyl group improves solubility, while the thiazole enhances heterocyclic diversity, contributing to its clinical success .
Functional Analogues with Piperazine-Based Pharmacophores
Compound D : Substituted 4-chloro-2-(4-piperazin-1-yl)quinazolines
- Structure : Quinazoline core with piperazine and aryl substituents.
- Activity: Anticonvulsant effects attributed to modulation of GABAergic pathways.
Compound E : N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide
- Structure : Piperazine linked to a trifluoromethylbenzoyl group and a pyridine-acetamide moiety.
- Implications : The trifluoromethyl group increases metabolic stability and lipophilicity, while the benzoyl-piperazine enhances affinity for hydrophobic binding sites. Such modifications are critical in optimizing bioavailability .
Data Table: Comparative Analysis of Key Compounds
Key Research Findings and Implications
- Piperazine Flexibility : The piperazine ring’s conformational flexibility is critical for target engagement. Substitutions like 4-methoxyphenyl (target compound) or 2-hydroxyethyl (BMS-354825) balance lipophilicity and solubility, influencing pharmacokinetics .
- Heterocyclic Core Impact: Pyrimidine derivatives (target compound, BMS-354825) show kinase inhibition, whereas quinazolines (Compound D) favor neurological targets. Thieno-pyrimidines (Compound B) may offer enhanced stability but reduced versatility .
- Sulfanyl vs. Amino Linkers: The sulfanyl bridge in the target compound and Compound B provides metabolic resistance compared to amino linkers in BMS-354825, which may facilitate faster clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
